molecular formula C24H23N3O4S B2607027 Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate CAS No. 330557-87-4

Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate

Cat. No.: B2607027
CAS No.: 330557-87-4
M. Wt: 449.53
InChI Key: LEIKPUAAXNCYOE-UHFFFAOYSA-N
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Description

Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate: is a complex organic compound with a unique structure that includes a dihydropyridine ring, a cyano group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the cyano group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.

    Attachment of the sulfanyl acetate moiety: This can be done through a nucleophilic substitution reaction where a thiol reacts with a suitable ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-ylthio)acetate
  • Ethyl 2-(3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-ylthio)acetate

Uniqueness

Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

methyl 2-[[3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-15-21(23(29)27-18-11-7-8-12-19(18)30-2)22(16-9-5-4-6-10-16)17(13-25)24(26-15)32-14-20(28)31-3/h4-12,22,26H,14H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIKPUAAXNCYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)OC)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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